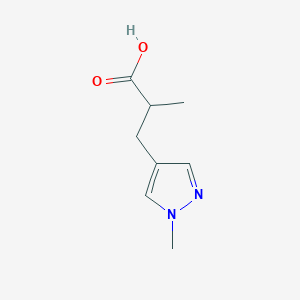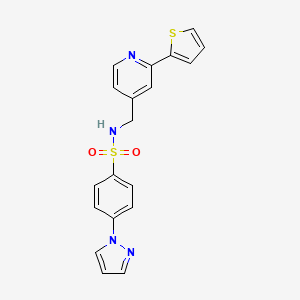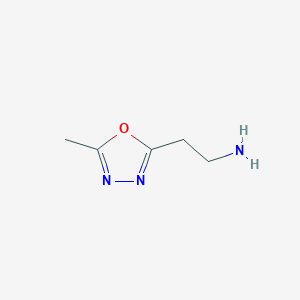
N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide is a synthetic organic compound with a complex structure that includes a cyano group, a phenyl group, and an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, which are both economical and environmentally friendly. The fusion method, which involves the solvent-free reaction of aryl amines with ethyl cyanoacetate, is widely used in industrial settings due to its efficiency and scalability .
化学反応の分析
Types of Reactions
N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of heterocyclic compounds .
科学的研究の応用
N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide has several scientific research applications:
作用機序
The mechanism of action of N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The cyano and carboxamide groups play a crucial role in these interactions, allowing the compound to bind to specific enzymes and proteins, thereby inhibiting their activity . This mechanism is particularly important in its potential therapeutic applications, where it can modulate biological pathways involved in disease processes.
類似化合物との比較
Similar Compounds
N-(2-Cyano-4-phenylbutan-2-yl)acetamide: Similar structure but lacks the oxane ring.
N-(2-Cyano-4-phenylbutan-2-yl)thioamide: Contains a sulfur atom instead of an oxygen atom in the oxane ring.
N-(2-Cyano-4-phenylbutan-2-yl)benzamide: Features a benzene ring instead of the oxane ring.
Uniqueness
N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide is unique due to the presence of the oxane ring, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it more versatile in various applications compared to its similar compounds .
特性
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)oxane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(13-18,11-10-14-7-3-2-4-8-14)19-16(20)15-9-5-6-12-21-15/h2-4,7-8,15H,5-6,9-12H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVZQYQJFYEEAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2382546.png)

acetate](/img/structure/B2382552.png)
![3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382553.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2382554.png)
![8-(4-Propan-2-ylphenyl)-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2382555.png)
![N-(tert-butyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2382558.png)


![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2382563.png)
![ethyl 4-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2382564.png)

![1-(3-chlorophenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2382567.png)

